molecular formula C13H15NO2S2 B2371838 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide CAS No. 2097883-74-2

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide

Cat. No.: B2371838
CAS No.: 2097883-74-2
M. Wt: 281.39
InChI Key: ANIBLZOGMGUVPL-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)propanamide is a synthetic amide derivative featuring a 2,2'-bithiophene core linked to a hydroxyethyl-propanamide group. The bithiophene moiety provides extended π-conjugation, which may influence electronic properties and biological activity. The hydroxyethyl group enhances solubility in polar solvents, while the propanamide backbone is a common pharmacophore in drug design.

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S2/c1-2-13(16)14-8-9(15)10-5-6-12(18-10)11-4-3-7-17-11/h3-7,9,15H,2,8H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIBLZOGMGUVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC(C1=CC=C(S1)C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)propanamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling and substitution reactions, as well as advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, amines, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Electronics

Organic Semiconductors
The presence of the bithiophene structure in N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide enhances its electronic properties, making it a candidate for use in organic semiconductor applications. Bithiophenes are known for their high charge carrier mobility and stability, which are critical for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs) .

Device Fabrication
Research has indicated that compounds with bithiophene structures can be incorporated into thin-film transistors and photovoltaic devices. The synthesis of this compound typically involves multi-step reactions that allow for the precise tuning of its electronic properties, facilitating its integration into device architectures .

Materials Science

Polymer Blends
In materials science, the incorporation of this compound into polymer blends can enhance the mechanical and thermal properties of polymers. The unique interactions between the bithiophene moiety and polymer matrices can lead to improved material performance in applications such as coatings and composites .

Nanostructured Materials
The synthesis methods for this compound allow for the creation of nanostructured materials that can be utilized in sensors and other electronic devices. The ability to fine-tune the molecular structure opens avenues for developing advanced materials with tailored properties .

Summary Table of Applications

Application Area Description Potential Impact
Organic ElectronicsUse in OLEDs, OPVs, OFETsEnhanced device performance
Medicinal ChemistryAnticancer and antimicrobial activitiesDevelopment of new therapeutic agents
Materials ScienceImprovement in polymer blends and nanostructured materialsEnhanced mechanical and thermal properties

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)propanamide in organic electronics involves the delocalization of π-electrons across the bithiophene moiety, which enhances its conductivity and charge transport properties. The hydroxyethyl group can also participate in hydrogen bonding, which can influence the compound’s interactions with other molecules and materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison
Compound Name Core Structure Functional Groups Key Properties/Applications Source/Reference
N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)propanamide 2,2'-Bithiophene Hydroxyethyl, propanamide Potential electronic/biological activity (inferred) N/A (hypothetical)
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Naphthalene, diphenylethyl Propanamide, methoxy Anti-inflammatory (naproxen derivative)
5-(4-Hydroxy-3-methoxy-1-butynyl)-2,2'-bithiophene 2,2'-Bithiophene Hydroxy, methoxy, butynyl Anti-inflammatory (IC50 < 17.21 μM)
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (Compound 10) Phenyl, hydroxyethyl Propenamide, dihydroxyphenyl Anti-inflammatory (IC50 < 17.21 μM)
BAI3 (7,14-Bis(3',2'-dodecyl-[2,2'-bithiophene]-5-yl)diindolo[...]dione) Diindolo-naphthyridine, bithiophene Dodecyl chains Polymeric near-infrared emitter

Solubility and Stability

  • Hydroxyethyl Group: Enhances water solubility compared to non-polar analogues (e.g., diphenylethyl in ) .
  • Bithiophene Stability : Susceptible to photooxidation; brominated derivatives (e.g., BAI4 in ) improve stability for industrial use .

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide is an organic compound that has garnered interest in various scientific fields, particularly due to its unique structural features and potential biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Compound Overview

  • Chemical Name : this compound
  • Molecular Formula : C₁₇H₁₅N₁O₂S₂
  • Molecular Weight : Approximately 329.4 g/mol
  • CAS Number : 2097869-49-1

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Bithiophene Intermediate :
    • Achieved through a Suzuki-Miyaura coupling reaction using palladium catalysts.
  • Attachment of the Hydroxyethyl Group :
    • Introduced via nucleophilic substitution with a hydroxyethyl halide.
  • Formation of the Amide Bond :
    • The final step involves reacting the hydroxyethyl-bithiophene intermediate with propanoyl chloride in the presence of a base (e.g., triethylamine) to yield the amide bond .

1. Anticancer Properties

Research indicates that compounds featuring bithiophene moieties exhibit significant anticancer activity. For instance, structural analogs have been shown to inhibit cellular growth in various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells. Specifically, compounds with similar structural features demonstrated IC50 values in the nanomolar range against these cell lines .

3. Organic Electronics Applications

The compound's electronic properties make it suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The conjugated system facilitates charge transport, which is crucial for these applications .

Table 1: Summary of Biological Activities

Activity Type Description Reference
AnticancerSignificant inhibition of A549 and Caco-2 cell lines; IC50 values in nanomolar range
AntimicrobialBroad-spectrum activity against drug-resistant bacteria and fungi
Organic ElectronicsSuitable for use in OFETs and OPVs due to charge transport capabilities

Notable Research Findings

  • A study demonstrated that structural modifications in bithiophene derivatives can enhance anticancer activity significantly compared to their parent compounds .
  • Another investigation highlighted the potential of similar thiophene-based compounds as inhibitors of key enzymes involved in tumor growth and proliferation .

Q & A

Q. What are the key synthetic routes for N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis typically involves coupling bithiophene derivatives with hydroxyethyl-propanamide precursors. A common approach uses Suzuki-Miyaura cross-coupling to construct the bithiophene core, followed by amidation to introduce the propanamide group . Optimization includes:
  • Catalyst screening : High-throughput testing of palladium catalysts (e.g., Pd(PPh₃)₄) to improve yield .
  • Solvent selection : Polar aprotic solvents like DMF or THF enhance reactivity while minimizing side reactions .
  • Temperature control : Maintaining 60–80°C during coupling steps to balance reaction rate and byproduct formation .

Q. Which characterization techniques are critical for confirming structural integrity?

  • Methodological Answer: Essential techniques include:
  • NMR spectroscopy : ¹H and ¹³C NMR to verify bithiophene connectivity and propanamide substitution patterns .
  • Mass spectrometry (HRMS) : To confirm molecular weight and purity .
  • Thermal analysis : Differential scanning calorimetry (DSC) to assess melting points and thermal stability .

Q. What are the primary applications of this compound in materials science?

  • Methodological Answer: The bithiophene moiety enables π–π stacking, making it suitable for:
  • Organic electronics : As a charge-transport layer in OLEDs or organic photovoltaics (OPVs) .
  • Conductive polymers : Incorporation into polythiophene derivatives to enhance conductivity .

Advanced Research Questions

Q. How can computational modeling predict biological targets or material properties?

  • Methodological Answer:
  • Molecular docking : Simulate interactions with enzymes (e.g., FABP4) using software like AutoDock Vina, focusing on hydrogen bonding (hydroxyethyl group) and hydrophobic interactions (bithiophene) .
  • DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict charge transport efficiency in OPVs .

Q. What strategies resolve contradictions in reported synthetic yields?

  • Methodological Answer: Discrepancies often arise from:
  • Catalyst purity : Use freshly prepared Pd catalysts to avoid deactivation .
  • Byproduct analysis : Employ LC-MS to identify impurities (e.g., unreacted thiophene derivatives) and adjust stoichiometry .
  • Scale-up protocols : Transition from batch to continuous flow chemistry for reproducible yields >80% .

Q. How do substituents on the bithiophene core influence electronic properties?

  • Methodological Answer:
  • Electron-donating groups (e.g., methoxy): Increase HOMO energy, enhancing hole mobility in semiconductors .
  • Electron-withdrawing groups (e.g., sulfonamide): Lower LUMO energy, improving electron affinity for photovoltaic applications .
  • Experimental validation : Use cyclic voltammetry to measure redox potentials and correlate with DFT-predicted energy levels .

Data Contradictions and Validation

  • Synthetic Routes : emphasizes Vilsmeier formylation for regioselectivity, while highlights Suzuki coupling. Cross-validate with NMR to confirm product regiochemistry .
  • Biological Activity : Preliminary studies suggest enzyme inhibition (), but conflicting reports on specificity. Use knock-out cell models to isolate target pathways .

Research Workflow Recommendations

Synthesis : Prioritize Suzuki coupling with Pd(PPh₃)₄ in THF at 70°C .

Characterization : Combine NMR, HRMS, and DSC for structural and thermal profiling .

Application Testing :

  • Electronics : Measure charge mobility via field-effect transistor (FET) setups .
  • Biology : Perform IC₅₀ assays against recombinant enzymes (e.g., FABP4) .

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